molecular formula C12H13FN2O B2793537 N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide CAS No. 2059937-04-9

N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide

Cat. No.: B2793537
CAS No.: 2059937-04-9
M. Wt: 220.247
InChI Key: USCQWAKNYIJAJP-UHFFFAOYSA-N
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Description

N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide is an organic compound that features a cyano group, a fluorophenyl group, and an acetamide group

Preparation Methods

The synthesis of N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Chemical Reactions Analysis

N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide can undergo various chemical reactions, including:

Properties

IUPAC Name

N-[2-cyano-1-(4-fluorophenyl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-9(16)15-12(2,8-14)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCQWAKNYIJAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(CC1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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